2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a class of fused heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition . Its structure features:
- A thieno[2,3-d]pyrimidin-4(3H)-one core with 5,6-dimethyl and 3-phenyl substituents.
- A thioether linkage at position 2 connected to a 2-oxoethyl group.
- A 4-(2-hydroxyethyl)piperazine moiety attached to the 2-oxoethyl group.
This substitution pattern enhances solubility and bioavailability compared to non-polar analogs, while the hydroxyethyl group on the piperazine ring may improve target interaction .
Properties
IUPAC Name |
2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-15-16(2)31-20-19(15)21(29)26(17-6-4-3-5-7-17)22(23-20)30-14-18(28)25-10-8-24(9-11-25)12-13-27/h3-7,27H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUPZHOTADNMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)CCO)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is part of the thieno[2,3-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions, including cyclization and functional group modifications. The compound in focus can be synthesized through a series of reactions involving piperazine derivatives and thieno[2,3-d]pyrimidine precursors. The synthetic route often includes the introduction of a hydroxyethyl group and thioether linkages to enhance biological activity.
Anticancer Activity
Research indicates that compounds with the thieno[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, a study demonstrated that various thieno[2,3-d]pyrimidinone derivatives showed cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. The compound's mechanism often involves the inhibition of key cellular pathways related to cancer proliferation and apoptosis induction .
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidinones
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 19 | MCF-7 | 0.94 | Strongest anti-proliferative effect |
| Compound 15 | A549 | 1.25 | Non-toxic to normal liver cells |
| Compound X | PC-3 | 0.85 | Induces apoptosis |
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidines have also been evaluated for anti-inflammatory properties. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of thieno[2,3-d]pyrimidines has been documented in various studies. These compounds have demonstrated activity against a range of pathogens, indicating their potential use as antimicrobial agents .
Case Studies
- Study on Cancer Cell Lines : A recent investigation assessed the antiproliferative effects of synthesized thieno[2,3-d]pyrimidinones on human cancer cell lines. The results indicated that certain derivatives displayed significant growth inhibition with minimal toxicity to normal cells .
- Inflammation Model : In an experimental model of inflammation, a thieno[2,3-d]pyrimidine derivative was shown to reduce swelling and pain in animal models by modulating inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Substituents
The compound’s analogs vary primarily in:
Heterocyclic amine substituents (e.g., morpholine, piperidine, benzylpiperazine).
Core modifications (e.g., cyclohepta or benzo-fused rings).
Thioether-linked side chains (e.g., phenacyl, cinnamyl, or substituted oxoethyl groups).
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to analogs.
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound increases hydrophilicity compared to morpholine (Analog 8) or benzylpiperazine (Analog 13) derivatives .
- Lipophilicity (LogP) : Estimated to be lower than analogs with halogenated (e.g., Analog 15) or benzo-fused cores (Analog 9) due to polar substitutions .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with thieno[2,3-d]pyrimidinone core formation followed by sequential substitutions. Key steps include:
- Thioether linkage formation: Reacting a thiol-containing intermediate with 2-chloroacetylpiperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperazine substitution: Introducing the 2-hydroxyethylpiperazine moiety via nucleophilic substitution, optimized at 60–80°C for 12–24 hours .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) achieves >95% purity. Yield improvements (70–90%) require strict anhydrous conditions and inert atmospheres .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., δ 2.5–3.5 ppm for piperazine protons, δ 7.2–7.8 ppm for phenyl groups) .
- HRMS: Electrospray ionization (ESI+) validates molecular weight (e.g., [M+H]+ calculated for C₂₅H₃₀N₅O₃S₂: 544.18) .
- X-ray crystallography: Resolve stereochemistry and confirm hydrogen bonding patterns (e.g., piperazine ring puckering) using single-crystal data (R factor <0.05) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) monitor purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer:
- Variable substituent libraries: Synthesize analogs with modified piperazine (e.g., ethyl vs. hydroxyethyl), thioether chain length, or phenyl ring substituents (e.g., electron-withdrawing groups) .
- In vitro assays: Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays or cellular proliferation (MTT assay) in cancer lines (IC₅₀ comparisons).
- Computational modeling: Dock compounds into target proteins (AutoDock Vina) to correlate substituent effects with binding affinity .
- Data normalization: Use positive controls (e.g., gefitinib for EGFR) and Z’-factor validation to minimize assay variability .
Q. What experimental approaches can resolve contradictions in reported biological activity data across different studies?
- Methodological Answer:
- Meta-analysis framework: Systematically compare datasets using PRISMA guidelines, focusing on variables like cell line origin (e.g., HeLa vs. MCF-7), passage number, and assay protocols .
- Orthogonal validation: Confirm activity via independent methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .
- Dose-response reevaluation: Test disputed compounds under identical conditions (e.g., 72-hour exposure, 10 nM–100 µM range) to identify EC₅₀ discrepancies .
- Solubility controls: Use DMSO concentration <0.1% and verify compound stability via LC-MS over 24 hours to exclude artifacts .
Q. How can the compound’s metabolic stability and toxicity profile be assessed preclinically?
- Methodological Answer:
- Microsomal stability assay: Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
- CYP450 inhibition: Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
- In vivo toxicity: Acute toxicity in rodents (OECD 423) with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer:
- Solubility screening: Use shake-flask method (pH 1–10 buffers) with HPLC quantification. Compare with computational predictions (LogP via ChemAxon) .
- Co-solvent systems: Test DMSO/PEG400/water mixtures to identify formulations for in vivo dosing .
- Crystallinity analysis: Powder X-ray diffraction (PXRD) distinguishes amorphous vs. crystalline forms, which affect solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
